molecular formula C19H25N3O4 B1389876 Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 931313-78-9

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B1389876
CAS No.: 931313-78-9
M. Wt: 359.4 g/mol
InChI Key: CDCCZNFEXVOQAA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a key element in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)20-15(16(23)21-19)13-5-7-14(25-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCCZNFEXVOQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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